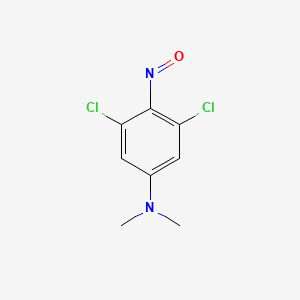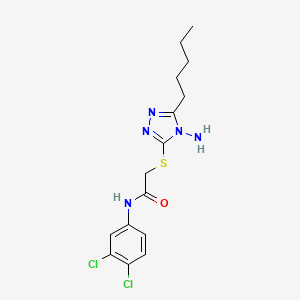![molecular formula C15H12N2O5 B11057299 3a-(1-oxo-1-phenylpropan-2-yl)dihydropyrrolo[3,4-c]pyrrole-1,3,4,6(2H,5H)-tetrone](/img/structure/B11057299.png)
3a-(1-oxo-1-phenylpropan-2-yl)dihydropyrrolo[3,4-c]pyrrole-1,3,4,6(2H,5H)-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3A-(1-METHYL-2-OXO-2-PHENYLETHYL)DIHYDROPYRROLO[3,4-C]PYRROLE-1,3,4,6(2H,5H)-TETRAONE is a complex organic compound belonging to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a dihydropyrrolo[3,4-c]pyrrole core. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3A-(1-METHYL-2-OXO-2-PHENYLETHYL)DIHYDROPYRROLO[3,4-C]PYRROLE-1,3,4,6(2H,5H)-TETRAONE typically involves multicomponent reactions (MCRs). One common method is the three-component reaction involving pentane-2,4-dione, aniline, and (E)-(2-nitrovinyl)benzene with a catalyst such as N-methyl-2-pyrrolidonium methyl sulfonate . This reaction is carried out under mild conditions, often in ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3A-(1-METHYL-2-OXO-2-PHENYLETHYL)DIHYDROPYRROLO[3,4-C]PYRROLE-1,3,4,6(2H,5H)-TETRAONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3A-(1-METHYL-2-OXO-2-PHENYLETHYL)DIHYDROPYRROLO[3,4-C]PYRROLE-1,3,4,6(2H,5H)-TETRAONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of organic dyes, sensors, and optoelectronic devices
Mechanism of Action
The mechanism of action of 3A-(1-METHYL-2-OXO-2-PHENYLETHYL)DIHYDROPYRROLO[3,4-C]PYRROLE-1,3,4,6(2H,5H)-TETRAONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Pyrrole Derivatives: Other pyrrole-based compounds, such as pyrrolopyrazine derivatives, also exhibit similar synthetic routes and applications.
Uniqueness
The uniqueness of 3A-(1-METHYL-2-OXO-2-PHENYLETHYL)DIHYDROPYRROLO[3,4-C]PYRROLE-1,3,4,6(2H,5H)-TETRAONE lies in its specific dihydropyrrolo[3,4-c]pyrrole core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H12N2O5 |
|---|---|
Molecular Weight |
300.27 g/mol |
IUPAC Name |
3a-(1-oxo-1-phenylpropan-2-yl)-6aH-pyrrolo[3,4-c]pyrrole-1,3,4,6-tetrone |
InChI |
InChI=1S/C15H12N2O5/c1-7(10(18)8-5-3-2-4-6-8)15-9(11(19)16-13(15)21)12(20)17-14(15)22/h2-7,9H,1H3,(H,16,19,21)(H,17,20,22) |
InChI Key |
RLGZWWZOZGSJBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)C23C(C(=O)NC2=O)C(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-bromo-N-[5-tert-butyl-2-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B11057221.png)
![N-[4-hydroxy-9,10-dioxo-2-phenoxy-3-(piperidin-1-yl)-9,10-dihydroanthracen-1-yl]methanesulfonamide](/img/structure/B11057225.png)

![1,2-Dicyanospiro[2.5]octane-1-carboxamide](/img/structure/B11057235.png)

![3-(5-Chloro-2-methoxyphenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057250.png)

![6-(3-methyl-1-propyl-1H-pyrazol-5-yl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057257.png)

![3-(2,5-Dichlorophenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057276.png)

![9-chloro-N-(4-methoxyphenyl)-N-methyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide](/img/structure/B11057296.png)
